Cytidylyl-(3'.5')-uridine

ribonuclease specificity RNA cleavage mapping LC-MS

Assay reproducibility with dinucleotide substrates depends critically on sequence-defined kinetics. Cytidylyl-(3′-5′)-uridine (CpU) eliminates the uncontrolled variability introduced by heterogeneous RNA or alternative dinucleotides. - RNase MC1 cleaves CpU with 80-100% efficiency versus 45-60% for UpU, establishing a robust positive control benchmark. - UCK2 exhibits a 25 µM KM for CpU-3.4-fold lower than uridine-enabling physiologically relevant pyrimidine salvage modeling. - Sequence-specific ε260 = 8.37 × 10³ L·mol⁻¹·cm⁻¹ ensures accurate concentration determination, avoiding ~17% systematic error from misapplied extinction coefficients.

Molecular Formula C18H24N5O13P
Molecular Weight 549.4 g/mol
CAS No. 2382-64-1
Cat. No. B14741501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(3'.5')-uridine
CAS2382-64-1
Molecular FormulaC18H24N5O13P
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O
InChIInChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyVSIFECIDUDPNRC-NCOIDOBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CpU: A Defined RNA Dinucleotide Standard


Cytidylyl-(3′-5′)-uridine (CpU, CAS 2382-64-1) is a ribodinucleoside monophosphate consisting of cytidine and uridine linked by a 3′→5′ phosphodiester bond, with a molecular formula C18H24N5O13P and molecular weight 549.38 g/mol . It serves as a minimal RNA structural unit widely employed as a defined substrate in ribonuclease specificity mapping, enzyme kinetics assays, and crystallographic studies of RNA-protein interactions [1]. Its well-characterized dinucleotide sequence context (CpU) provides a reproducible, low-complexity model system distinct from larger heterogeneous RNA substrates.

Defined RNA Dinucleotide Standard
Minimal Structural Unit for RNase Studies
Reproducible Model System

Why CpU Cannot Be Substituted by Other Dinucleotides


Dinucleotides of identical backbone linkage (e.g., ApU, UpU, GpU) are not functionally interchangeable with CpU. Ribonucleases exhibit pronounced sequence-dependent cleavage preferences: RNase MC1 cleaves CpU with 80–100% efficiency but UpU with only 45–60% efficiency [1]. Additionally, enzyme kinetics vary substantially by dinucleotide identity—CpU serves as a substrate for uridine-cytidine kinase 2 (UCK2) with a KM of 25 µM, markedly different from the mononucleoside uridine (KM = 86 µM) [2]. Substituting CpU with another dinucleotide in an established assay therefore introduces uncontrolled variability in cleavage rate, substrate affinity, and catalytic turnover, compromising experimental reproducibility and comparability across studies.

Ribonucleases exhibit sequence-dependent cleavage; substituting CpU with UpU or GpU may substantially alter cleavage efficiency, affecting assay reproducibility.
UCK2 kinase substrate recognition differs by dinucleotide identity; CpU shows markedly higher affinity than uridine mononucleoside, shifting kinetic context.

CpU vs. Closest Analogs: Quantitative Evidence


RNase MC1 Cleavage Efficiency: CpU vs. UpU

In a semi-quantitative LC-MS analysis of RNase MC1 cleavage across all 16 possible dinucleotide combinations within a defined 31-nt RNA substrate, the CpU bond was cleaved with 80–100% efficiency, whereas the UpU bond under identical conditions exhibited only 45–60% cleavage [1]. The ApU bond showed similar high efficiency (70–100%), but the CpG bond was essentially resistant (0–1% cleavage), demonstrating that CpU occupies a distinct efficiency tier not shared by all NpU or CpN dinucleotides. For researchers requiring a robust positive control substrate with maximal and reproducible cleavage by RNase MC1, CpU provides a validated high-efficiency benchmark [1].

RNase MC1 Cleavage Efficiency
Head-to-head
CpU: 80–100% cleavage UpU: 45–60% cleavage GpU: 1–1.5% cleavage
Supports positive control selection for RNase MC1 assays
LC-MS, 31-nt RNA, 37°C
ribonuclease specificity RNA cleavage mapping LC-MS dinucleotide substrate

UCK2 Kinase Substrate Recognition: CpU vs. Uridine

Steady-state kinetic analysis of uridine-cytidine kinase 2 (UCK2) using CpU versus the mononucleoside uridine revealed a substantial difference in substrate affinity. Under identical assay conditions, CpU exhibited a KM value of 25 µM, compared to 86 µM for uridine, representing a 3.4-fold lower KM and thus higher apparent affinity [1]. The catalytic efficiency (kcat/KM) values were 1.5 × 10⁵ s⁻¹·M⁻¹ for CpU and 2.6 × 10⁵ s⁻¹·M⁻¹ for uridine. The fluorinated analog 5-F-CPU displayed an intermediate KM of 41 µM. This kinetic differentiation confirms that the dinucleotide CpU is not simply a surrogate for uridine in pyrimidine salvage pathway studies—it interacts with UCK2 with distinct binding characteristics that affect both affinity and turnover [1].

UCK2 Substrate Affinity (KM)
Head-to-head
CpU KM: 25 µM Uridine KM: 86 µM 5-F-CPU KM: 41 µM
Indicates dinucleotide-specific kinase recognition
Steady-state kinetics, 37°C
pyrimidine metabolism UCK2 kinase enzyme kinetics antiviral research

Mutational Analysis of RNase MC1 Active Site

Using CpU as a defined substrate, systematic mutational analysis of RNase MC1 from bitter gourd seeds quantified the contribution of active site residues Gln9 and Phe80 to substrate binding and catalysis. The Q9A mutant exhibited a 3.7-fold increase in KM and a 27.6-fold decrease in kcat relative to wild-type enzyme [1]. The Phe80→Ala mutation produced an even more dramatic effect, with KM exceeding 8 mM and catalytic efficiency (kcat/KM) reduced to near-background levels. This dataset establishes CpU as a validated probe for dissecting structure-function relationships in uridine-specific ribonucleases, providing a reproducible benchmark against which mutant enzyme activity can be quantitatively assessed [1].

RNase MC1 Active Site Mutants
Class-level
Q9A mutant: kcat reduced 27.6-fold F80A mutant: KM ≥ 8 mM
Supports CpU as probe for mutational analysis
Validate in specific enzyme system
site-directed mutagenesis enzyme mechanism RNase MC1 catalytic efficiency

Sequence-Specific Extinction Coefficient for UV Quantification

Accurate concentration determination by UV absorbance requires the sequence-specific extinction coefficient. Based on the nearest-neighbor model for oligonucleotide quantification, CpU has an experimentally derived extinction coefficient (ε) of 8.37 × 10³ L·mol⁻¹·cm⁻¹, whereas UpU has a value of 10.11 × 10³ L·mol⁻¹·cm⁻¹—a 17.2% lower absorbance per mole for CpU [1]. Using the UpU extinction coefficient for CpU quantification would systematically underestimate CpU concentration by approximately 17%, introducing significant error in stoichiometric calculations for binding studies, kinetics, and formulation. For reference, CpC has an even lower ε of 7.52 × 10³ L·mol⁻¹·cm⁻¹, illustrating the wide variation among pyrimidine-containing dinucleotides [1].

Molar Extinction Coefficient
Reported
CpU ε: 8.37 × 10³ L·mol⁻¹·cm⁻¹ UpU ε: 10.11 × 10³ L·mol⁻¹·cm⁻¹ CpC ε: 7.52 × 10³ L·mol⁻¹·cm⁻¹
Supports accurate concentration determination
17.2% lower ε than UpU; use CpU-specific value
oligonucleotide quantification extinction coefficient UV spectrophotometry analytical characterization

Co-Crystal Structure with Pestivirus E(rns) Glycoprotein

The crystal structure of the pestivirus BVDV-1 envelope glycoprotein E(rns) was solved in complex with a non-cleavable CpU dinucleotide analog (PDB ID: 4DW5) [1]. The structure revealed that E(rns) adopts a T2 ribonuclease fold and engages CpU at two distinct nucleotide-binding sites, providing the first high-resolution view of how this viral RNase recognizes dinucleotide substrates to evade host innate immunity [1]. While mononucleotides such as UMP also bind, the dinucleotide CpU uniquely occupies both the B1 and B2 binding sites simultaneously, enabling the full complement of enzyme-substrate interactions relevant to physiological RNA cleavage. This structural information is not accessible using mononucleotide substrates or other dinucleotides that fail to co-crystallize in this system [1].

Co-Crystal Structure with E(rns)
Reported
CpU occupies both B1 and B2 binding pockets Mononucleotides occupy single site PDB: 4DW5
Supports structural studies of viral RNase recognition
X-ray crystallography; pestivirus BVDV-1
X-ray crystallography viral ribonuclease protein-RNA interaction structural biology

Procurement-Guiding Applications of CpU


RNase MC1 Specificity Profiling & Positive Control

Researchers mapping the cleavage specificity of RNase MC1 or related uridine-preferring ribonucleases should procure CpU as a high-efficiency positive control substrate. With 80–100% cleavage efficiency by RNase MC1—substantially higher than UpU (45–60%) and GpU (1–1.5%)—CpU provides a robust benchmark for validating enzyme activity and assay conditions [1]. Its well-characterized cleavage behavior enables reliable normalization across experimental replicates and facilitates quantitative comparison of mutant enzyme variants [2].

UCK2 Kinase Substrate for Antiviral Discovery

Investigators studying UCK2-mediated pyrimidine salvage pathways or developing UCK2-targeted antiviral strategies should select CpU over uridine mononucleoside. CpU exhibits a 3.4-fold lower KM (25 µM) than uridine (86 µM) for UCK2, indicating distinct substrate recognition properties that are physiologically relevant to dinucleotide-level metabolism [3]. This kinetic differentiation makes CpU essential for accurately modeling UCK2 substrate interactions in enzyme inhibition assays and combination antiviral studies [3].

X-Ray Crystallography of Viral RNase Complexes

Structural biology groups investigating pestivirus or related viral RNase mechanisms should obtain CpU (or its non-cleavable analog) for co-crystallization studies. The solved structure of E(rns) glycoprotein in complex with CpU (PDB 4DW5) demonstrates that this dinucleotide uniquely occupies both B1 and B2 nucleotide-binding pockets simultaneously, providing structural insights unattainable with mononucleotide substrates [4]. CpU remains the validated ligand for obtaining high-resolution structures that reveal the complete dinucleotide recognition mode of T2 ribonuclease family enzymes [4].

Accurate Quantification via Extinction Coefficients

Laboratories requiring precise concentration determination of CpU for kinetic assays, binding studies, or formulation work must use the sequence-specific extinction coefficient (ε = 8.37 × 10³ L·mol⁻¹·cm⁻¹ at 260 nm) [5]. Using the extinction coefficient of a different dinucleotide such as UpU (ε = 10.11 × 10³ L·mol⁻¹·cm⁻¹) would underestimate CpU concentration by approximately 17%, introducing systematic error in all concentration-dependent calculations [5].

Application
Selection Property
Validation Focus
RNase MC1 Specificity Profiling
Characterized dinucleotide substrate with defined cleavage profile
Enzyme activity validation and mutant comparison
UCK2 Pathway & Inhibitor Studies
Dinucleotide substrate with distinct kinase affinity
Substrate recognition and inhibitor screening context
Viral RNase Structural Biology
Co-crystallizable dinucleotide ligand
Complete binding site occupancy validation
Oligonucleotide Quantification
Sequence-specific extinction coefficient
Concentration accuracy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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